Desacetyl Metipranolol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desacetyl Metipranolol Hydrochloride is a chemical compound with the molecular formula C15H25NO3·HCl and a molecular weight of 303.8248 g/mol . It is a derivative of Metipranolol, a beta-adrenergic antagonist used primarily in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound is the active metabolite of Metipranolol, meaning it is formed when Metipranolol is metabolized in the body .
Preparation Methods
The preparation of Desacetyl Metipranolol Hydrochloride involves the deacetylation of Metipranolol. This process can be achieved using various chemical reagents and conditions. One common method involves the use of Me3SI (Trimethylsilyl iodide) as a catalyst for the chemoselective removal of acetyl groups . This method is efficient and can be performed under mild conditions, making it suitable for industrial production.
Chemical Reactions Analysis
Desacetyl Metipranolol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Desacetyl Metipranolol Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Desacetyl Metipranolol Hydrochloride involves its binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors . By blocking these receptors, it reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . This effect is particularly beneficial in the treatment of glaucoma and ocular hypertension. The exact molecular pathways involved in this process are still under investigation, but it is known that the compound does not have significant intrinsic sympathomimetic activity or local anesthetic effects .
Comparison with Similar Compounds
Desacetyl Metipranolol Hydrochloride is similar to other beta-adrenergic antagonists, such as:
Metipranolol: The parent compound from which this compound is derived.
Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma. Unlike this compound, Timolol is not metabolized into an active form and has different pharmacokinetic properties.
Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.
This compound is unique in its specific metabolic pathway and its role as an active metabolite of Metipranolol, providing a distinct pharmacological profile.
Properties
Molecular Formula |
C15H26ClNO3 |
---|---|
Molecular Weight |
303.82 g/mol |
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,5-trimethylphenol;hydrochloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-9(2)16-7-13(17)8-19-15-10(3)6-14(18)11(4)12(15)5;/h6,9,13,16-18H,7-8H2,1-5H3;1H |
InChI Key |
HGJUPYQMZUBYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OCC(CNC(C)C)O)C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.